1-(4-fluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]methanesulfonamide
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Overview
Description
1-(4-fluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]methanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a methylsulfanylbutyl chain, making it a unique molecule with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]methanesulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Fluorophenyl Intermediate:
Attachment of the Methoxy Group: The methoxy group is introduced via nucleophilic substitution, often using methanol as the nucleophile.
Formation of the Methylsulfanylbutyl Chain: This step involves the formation of a butyl chain with a methylsulfanyl group, typically through a series of alkylation and thiolation reactions.
Coupling with Methanesulfonamide: The final step involves coupling the previously formed intermediates with methanesulfonamide under appropriate reaction conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonamide group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-fluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]methanesulfonamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the methoxy and methylsulfanyl groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide
- 1-(4-Bromophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide
- 1-(4-Methylphenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide
Uniqueness
1-(4-fluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]methanesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO3S2/c1-18-13(7-8-19-2)9-15-20(16,17)10-11-3-5-12(14)6-4-11/h3-6,13,15H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKGXJUYGAEMIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNS(=O)(=O)CC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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